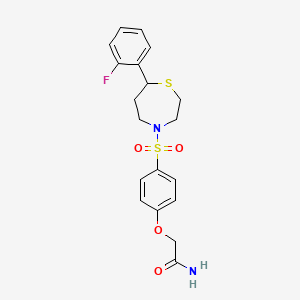

![molecular formula C8H8BrNO B2503007 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1402672-77-8](/img/structure/B2503007.png)

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

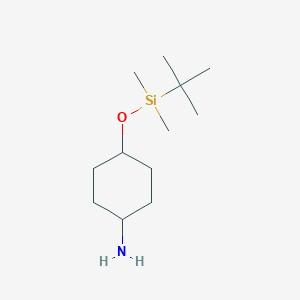

5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 1402672-77-8 . It has a molecular weight of 214.06 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives has been achieved through a one-pot three-component reaction . This process involves the use of a new milling system that allows for the processing of up to 12 samples simultaneously .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 . The key for this InChI code is BIGYOTCGUIPBKO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Synthesis Methods

- Innovative synthesis methods have been developed for 3,4-dihydro-2H-benzo[1,4]oxazines, including derivatives like 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, using 2-aminophenol as the starting material. This method involves synthesizing 2-azidophenol and then carrying out a one-pot reaction with alkenes having electron withdrawing groups to produce 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012).

Biological and Pharmaceutical Applications

- 5-HT6 Receptor Antagonists : Novel 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed and synthesized as 5-HT(6) receptor antagonists. Many of these compounds displayed subnanomolar affinities for the 5-HT(6) receptor and good brain penetration in rats (Zhao et al., 2007).

- Platelet Aggregation Inhibitors : 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and tested for their inhibitory ability on platelet aggregation. Certain compounds demonstrated significant inhibitory effects, suggesting potential therapeutic applications (Tian et al., 2012).

- Anticancer Agents : 7-Substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, including bromo analogs, have shown promising anti-proliferative effects against human cancer cell lines, suggesting their potential as anticancer agents (Badolato et al., 2017).

- Protease Inhibitors : A new class of serine protease inhibitors based on the oxazinone core, including novel 5-bromo derivatives of 3,4-dihydro[1,4]oxazin-2-one, has been synthesized. These compounds have demonstrated inhibitory activities on alpha-chymotrypsin, indicating their potential use as protease inhibitors (Bihel & Kraus, 2003).

Chemical Applications

- A green and efficient catalyst-free synthetic strategy has been developed for substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine. This method offers excellent diastereoselectivity and yields a wide scope for the synthesis of different functionally substituted benzoxazine scaffolds (Kushwaha et al., 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been reported to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.

Mode of Action

It’s synthesized via a one-pot reaction of various aromatic aldehydes

Biochemical Pathways

Related compounds have shown to affect cancer-related pathways .

Result of Action

Related compounds have demonstrated anticancer activity , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound is typically stored in a refrigerator, indicating that temperature could potentially impact its stability .

特性

IUPAC Name |

5-bromo-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGYOTCGUIPBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)